molecular formula C6H5BrFN B094856 2-Bromo-5-fluoroaniline CAS No. 1003-99-2

2-Bromo-5-fluoroaniline

Cat. No. B094856
CAS RN: 1003-99-2
M. Wt: 190.01 g/mol
InChI Key: FWTXFEKVHSFTDQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroaniline is a halogenated aniline derivative that serves as a key intermediate in the synthesis of various chemical compounds. It is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which are positioned at the second and fifth carbon atoms, respectively. This compound is of particular interest in medicinal chemistry and materials science due to its potential applications in the development of pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of related halogenated pyridines and anilines has been explored in several studies. For instance, 2-amino-5-[18F]fluoropyridines were synthesized using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, was achieved using halogen dance reactions, which could be a potential method for synthesizing related compounds . Furthermore, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine was described, providing insights into the selective functionalization of halogenated compounds .

Molecular Structure Analysis

The molecular structure of 2-bromo-5-fluoroaniline is not directly discussed in the provided papers. However, the crystal structures of closely related compounds, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, have been reported. These structures are characterized by hydrogen bonds and π–π stacking interactions, which are common features in halogenated aromatic compounds and could be extrapolated to the structure of 2-bromo-5-fluoroaniline .

Chemical Reactions Analysis

The chemical reactivity of halogenated anilines and pyridines is highlighted in several papers. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, which demonstrates the complex reactions that halogenated anilines can undergo . Additionally, the practical synthesis of 2-fluoro-4-bromobiphenyl from 2-fluoro-4-bromoaniline involved diazotization and coupling reactions, indicating the versatility of halogenated anilines in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-fluoroaniline are not explicitly detailed in the provided papers. However, the synthesis of related compounds, such as 2-bromo-6-fluorotoluene, involved studying the technological conditions of the reactions, which suggests that the physical and chemical properties of these compounds are crucial for optimizing synthesis protocols . Additionally, the use of bromo-tris(dimethylamino)-phosphonium-hexafluoro-phosphate (BROP) for synthesizing 5-fluorouracil prodrugs indicates the importance of understanding the reactivity and stability of bromine- and fluorine-containing compounds .

Scientific Research Applications

General Use of 2-Bromo-5-fluoroaniline

Scientific Field: Organic Chemistry

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis or reaction being performed. In general, 2-Bromo-5-fluoroaniline would be combined with other reagents under controlled conditions (e.g., temperature, pressure, solvent) to produce the desired product .

Results or Outcomes

The outcomes of using 2-Bromo-5-fluoroaniline in a reaction depend on the specific reaction conditions and the other reagents used. In general, it can be used to introduce bromo and fluoro substituents into an organic molecule, which can significantly alter the molecule’s properties .

Specific Application: Synthesis of ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole

Scientific Field: Organic Synthesis

Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .

Results or Outcomes: The synthesis of ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .

Synthesis of 2-bromo-5-fluorobenzo[14 C]nitrile

Scientific Field: Organic Synthesis

Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .

Results or Outcomes: The synthesis of 2-bromo-5-fluorobenzo[14 C]nitrile from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .

Synthesis of [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Scientific Field: Organic Synthesis

Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .

Results or Outcomes: The synthesis of [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .

Synthesis of 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine

Scientific Field: Organic Synthesis

Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .

Results or Outcomes: The synthesis of 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .

Synthesis of 2-bromo-5-fluorobenzo[14 C]nitrile

Scientific Field: Organic Synthesis

Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .

Results or Outcomes: The synthesis of 2-bromo-5-fluorobenzo[14 C]nitrile from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .

Synthesis of [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Scientific Field: Organic Synthesis

Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .

Results or Outcomes: The synthesis of [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .

Synthesis of 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine

Scientific Field: Organic Synthesis

Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .

Results or Outcomes: The synthesis of 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .

Safety And Hazards

2-Bromo-5-fluoroaniline is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-bromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXFEKVHSFTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378367
Record name 2-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoroaniline

CAS RN

1003-99-2
Record name 2-Bromo-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in HOAc/EtOH (20 mL/20 mL) was added iron powder in one portion at room temperature. The mixture was bubbled with N2 for 5 min, and then refluxed for 2 hrs. Partial of the solvents were removed on rotary vacuum, then the residue was partitioned between aqueous NaOH (10N, 200 mL) and Et2O (200 mL). After separation, the organic phase was washed with H2O (50 mL), brine (50 mL), dried on MgSO4, and concentrated on rotary vacuum to afford the expected product, as an light tan oil (quantitative yield), which was pure enough to be used in next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 4.15 (s, 1 H), 6.34 (td, J=8.44, 2.77 Hz, 1 H), 6.46 (dd, J=10.20, 2.90 Hz, 1 H), 7.31 (dd, J=8.81, 5.79 Hz, 1 H); Mass spec. 189.94 (MH+), Calc. for C6H5BrFN 188.96.
Quantity
5 g
Type
reactant
Reaction Step One
Name
HOAc EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
46
Citations
SJ Baker, YK Zhang, T Akama… - Journal of Labelled …, 2007 - Wiley Online Library
… 2-Bromo-5-fluoroaniline (2) was diazotized using sulfuric acid, hydrochloric acid and sodium nitrite. The reaction was neutralized using aqueous sodium carbonate then added to a …
B LIEDHOLM - Acta Chcmica Scandinavica B, 1976 - actachemscand.org
The investigation of copper (I) catalysed bro-mine-chlorine exchange reactions of halonitro-benzenes in an aqueous hydrochloric acid-acetic acid medium, kinetically studied in Parts I …
Number of citations: 0 actachemscand.org
I Hutchinson, MS Chua, HL Browne… - Journal of medicinal …, 2001 - ACS Publications
… In the case of the synthesis of 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (10h), the 2-bromo-5-fluorobenzanilide (18a) was prepared from 2-bromo-5-fluoroaniline (17a) 11 and …
Number of citations: 448 pubs.acs.org
F Bellezza, A Cipiciani, R Ruzziconi… - Journal of Fluorine …, 2008 - Elsevier
… The starting fluoro-, trifluoromethyl- and trifluoromethoxy-substituted anilines and 2-bromo-5-fluoroaniline were commercial products and were used without further purification. …
Number of citations: 15 www.sciencedirect.com
N Fukuda, T Ikemoto - Synthesis, 2015 - thieme-connect.com
… In accordance with this strategy, we attempted to convert 2-bromo-5-fluoroaniline into carboxylic acid 9. However, the reaction of the diazonium salt of 2-bromo-5-fluoroaniline with …
Number of citations: 6 www.thieme-connect.com
TD Bradshaw, AD Westwell - Current medicinal chemistry, 2004 - ingentaconnect.com
… The precursor orthobromothiobenzanilides of 5-fluoro, 7-fluoro and 5,6 –difluoro-nitrobenzothiazoles are available from 2-bromo-5fluoroaniline [27], 2-bromo-3-fluoroaniline [28] and 2…
Number of citations: 336 www.ingentaconnect.com
N Griesang, C Richert - Tetrahedron letters, 2002 - Elsevier
… Synthesis of phosphoramidite 1 (Scheme 1) started from commercially available 2, 7 which in the present case was synthesized from less expensive 2-bromo-5-fluoroaniline in 84% …
Number of citations: 38 www.sciencedirect.com
J Rayadurgam, S Sana, M Sasikumar… - Organic Chemistry …, 2021 - pubs.rsc.org
… The reaction was performed at 80 C on a bulk scale: 1.5 kg of 4-ammonium-2-bromo-5-fluoroaniline derivative 78 was treated with acetylene compound 79 in the presence of Pd(OAc) 2 …
Number of citations: 86 pubs.rsc.org
J Desroches, A Gilbert, C Houle, JF Paquin - Synthesis, 2017 - thieme-connect.com
… (E)-4,4,4-Trifluorobut-2-en-1-yl 4-methylbenzenesulfonate (2) was engaged in the general procedure for 80 h with 2-bromo-5-fluoroaniline to afford 4c as a colorless oil (51 mg, 37%) …
Number of citations: 11 www.thieme-connect.com
WE Childers Jr, LM Havran, M Asselin… - Journal of medicinal …, 2010 - ACS Publications
… A mixture of 2-bromo-5-fluoroaniline (3.0 g, 15.8 mmol) and 3-penten-2-one (65%, 2.44 g, 18.9 mmol) in concentrated HCl (30 mL), was stirred at reflux overnight. The reaction mixture …
Number of citations: 20 pubs.acs.org

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